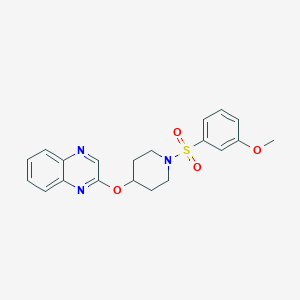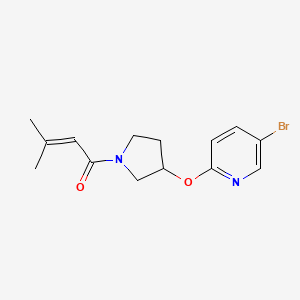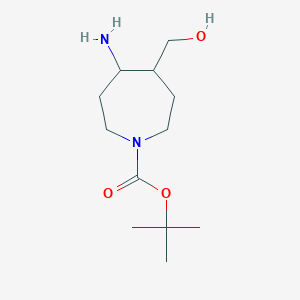
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is a chemical compound with the CAS Number: 1779867-29-6 . It has a molecular weight of 244.33 . The compound is also known as TBOA and is a potent glutamate transporter inhibitor.
Molecular Structure Analysis
The InChI code for Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is 1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(8-15)10(13)5-7-14/h9-10,15H,4-8,13H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis Techniques and Molecular Structures
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is a compound of interest due to its utility in various synthetic organic chemistry applications. For instance, the synthesis and characterization of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been detailed, showcasing the importance of such compounds in creating cyclic amino acid esters through intramolecular lactonization reactions. These processes are essential for generating specific molecular structures with potential applications in medicinal chemistry and drug synthesis (Moriguchi et al., 2014).
Building Blocks for Synthetic Organic Chemistry
Tert-butyl phenylazocarboxylates serve as versatile building blocks for synthetic organic chemistry. They are particularly noted for their nucleophilic substitutions and radical reactions. Such compounds can undergo modifications to the benzene ring through various reactions, including oxygenation, halogenation, and coupling, which are pivotal in the development of novel organic compounds. These reactions underscore the compound's versatility and utility in creating complex molecules for further research and development in chemistry (Jasch et al., 2012).
Intermediate for Biologically Active Compounds
The compound has been used as an intermediate in the synthesis of biologically active molecules, such as omisertinib (AZD9291), highlighting its significance in the pharmaceutical industry. The efficient synthesis methods developed for such intermediates are crucial for advancing drug discovery and development, demonstrating the compound's role in creating medications with potential therapeutic benefits (Zhao et al., 2017).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, related to tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate, are critical intermediates for the asymmetric synthesis of amines. These compounds allow for the creation of a wide range of highly enantioenriched amines, including amino acids and amino alcohols, showcasing the compound's utility in synthesizing chiral molecules. This aspect is particularly relevant in the development of drugs and chemicals that require specific stereochemistry for their activity (Ellman et al., 2002).
Mechanism of Action
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is known as a potent glutamate transporter inhibitor. This suggests that it may interfere with the action of glutamate, a neurotransmitter in the brain.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(8-15)10(13)5-7-14/h9-10,15H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWUPIZWWMQTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B2737821.png)
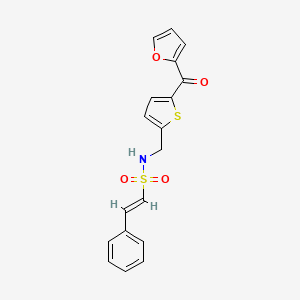
![Methyl 4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2737827.png)
![5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2737829.png)
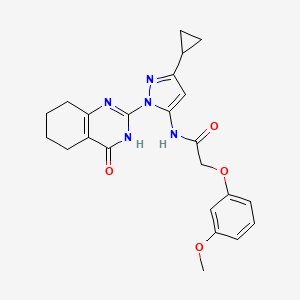
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2737831.png)


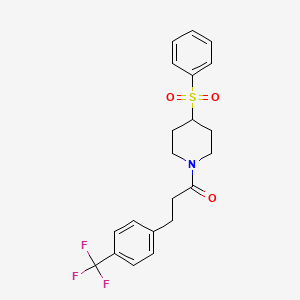
![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)
![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)
